molecular formula C10H7F2N3O B1139442 2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide CAS No. 1249343-86-9

2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide

Cat. No. B1139442
CAS RN: 1249343-86-9
M. Wt: 223.18
InChI Key:
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Description

  • Purity : 95%

Scientific Research Applications

Role in Calcium-Release-Activated Calcium (CRAC) Channels

CRAC intermediate 1 plays a significant role in the function of Calcium-Release-Activated Calcium (CRAC) channels . These channels, activated by the release of Ca2+ from the endoplasmic reticulum (ER), are critical for Ca2+ homeostasis and active signal transduction in various cell types . The compound is involved in the interactions with regulatory proteins that enable CRAC channel function .

Interaction with STIM and Orai Proteins

The compound interacts with key players in CRAC channel function, the Stromal interaction molecule 1 (STIM1) and Orai1 . STIM1 proteins span through the membrane of the ER, are competent in sensing luminal Ca2+ concentration, and in turn, are responsible for relaying the signal of Ca2+ store-depletion to pore-forming Orai1 proteins in the plasma membrane .

Role in Immunomodulation

CRAC intermediate 1 has been found to play a role in immunomodulation . For instance, CD4+ T cells containing Opto-CRAC produced cytokines, including IL2 and IFN-γ . Human THP-1 macrophages containing Opto-CRAC released IL-1ß and processed caspase-1 after irradiation with light .

Potential PET Agent for Imaging of B-Raf (V600E) in Cancers

The compound has been synthesized as a potential PET agent for imaging of B-Raf (V600E) in cancers . The target tracer was prepared from the precursor with [(11)C]CH(3)OTf through O-[(11)C]methylation and isolated by HPLC combined with SPE in 40-50% decay corrected radiochemical yields with 370-740 GBq/μmol specific activity at end of bombardment (EOB) .

Role in the Synthesis of Organic Molecules

5-Amino-pyrazoles, such as the ones in the compound, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Role in the Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of heterocyclic compounds . Nitrogen-containing aromatic heterocycles are common motifs in a wide range of synthesized drugs, polymers, dyes, and functional materials .

Future Directions

For more detailed information, consult relevant scientific papers and databases . If you have any specific questions or need further clarification, feel free to ask!

properties

IUPAC Name

2,6-difluoro-N-(1H-pyrazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8/h1-5H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBVHXNGQIFPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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